
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide is a chemical compound with a complex structure that includes a phenyl group, a methyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . These reactions often require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium acetate, phenacyl bromide, and triethylamine . These reagents facilitate the formation of different derivatives and enhance the compound’s reactivity under specific conditions.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines and pyrroles
Scientific Research Applications
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various heterocyclic compounds . In biology and medicine, it has potential therapeutic applications due to its unique chemical properties and ability to interact with biological targets . Additionally, the compound is used in industrial processes for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications and optimizing the compound’s efficacy.
Comparison with Similar Compounds
N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be compared with other similar compounds, such as N-phenylacetamide sulphonamides and cyanoacetamide derivatives These compounds share similar structural features but differ in their chemical reactivity and biological activity
List of Similar Compounds:- N-phenylacetamide sulphonamides
- Cyanoacetamide derivatives
- Phenoxy acetamide derivatives
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(methyl-oxo-phenyl-λ6-sulfanylidene)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-8(11)10-13(2,12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
LZFBHPJATFEBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=S(=O)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



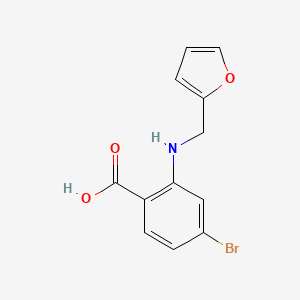
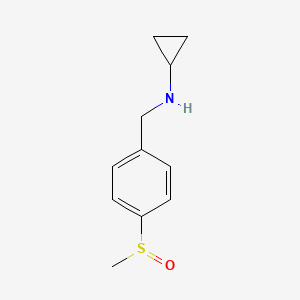

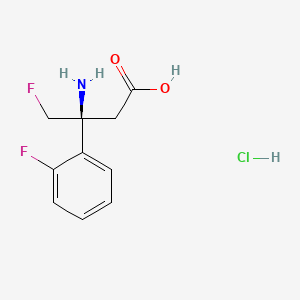
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)


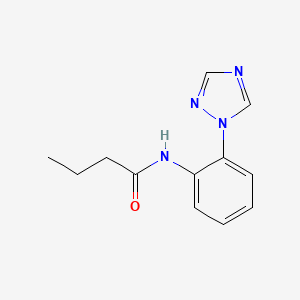
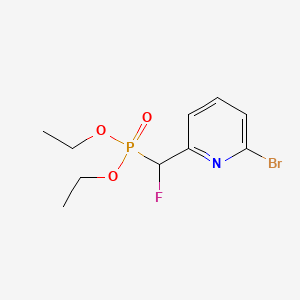
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
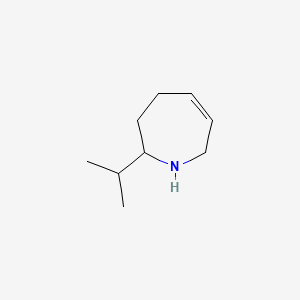
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
